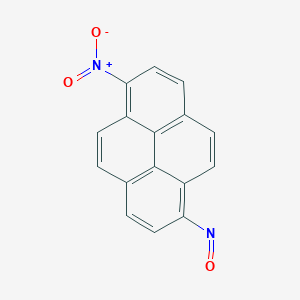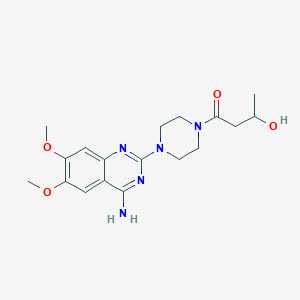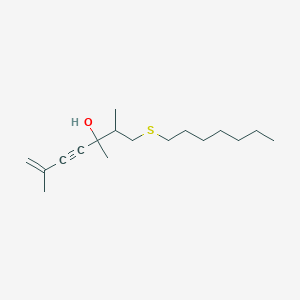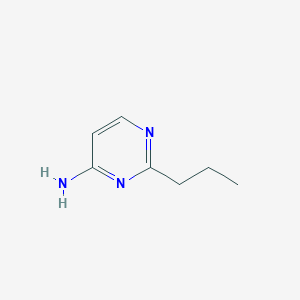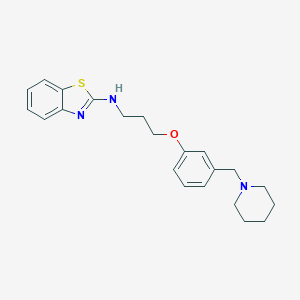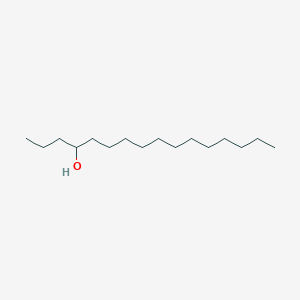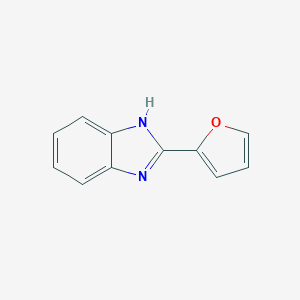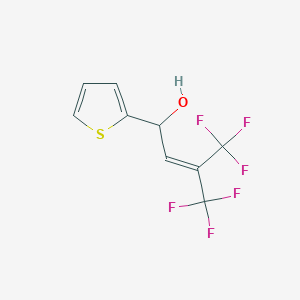
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. TFP is a fluorinated alcohol that has been found to possess unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with ion channels. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to bind to specific sites on the ion channel, thereby blocking the passage of ions through the channel. This results in a decrease in the activity of the ion channel, which can have various physiological effects depending on the type of ion channel being inhibited.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol depend on the type of ion channel being inhibited. For example, inhibition of the voltage-gated potassium channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to an increase in neuronal excitability, which can result in seizures and other neurological disorders. Inhibition of the transient receptor potential channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to a decrease in pain sensation, making it a potential therapeutic agent for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potency as an ion channel inhibitor. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a highly effective inhibitor of several types of ion channels, making it a valuable tool for studying the role of ion channels in various physiological processes. However, one of the limitations of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potential toxicity. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One potential area of research is the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs with improved potency and selectivity for specific ion channels. Another potential area of research is the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and chronic pain. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol and its potential toxicity in different cell types.
Conclusion:
In conclusion, 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, or 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, is a valuable tool for studying various biochemical and physiological processes. Its potency as an ion channel inhibitor makes it a valuable tool for studying the role of ion channels in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, including the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs and the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves a multistep process that requires expertise in organic synthesis. The most commonly used method for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethyl vinyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. Other methods for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Aplicaciones Científicas De Investigación
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a valuable tool for studying various biochemical and physiological processes. One of the most significant applications of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is in the study of ion channels, which are membrane proteins that allow the passage of ions across cell membranes. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This makes 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol a valuable tool for studying the role of ion channels in various physiological processes, including muscle contraction and neuronal signaling.
Propiedades
Número CAS |
100482-55-1 |
|---|---|
Nombre del producto |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Fórmula molecular |
C9H6F6OS |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-5,16H |
Clave InChI |
DTHGYDUZALFGDB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
SMILES canónico |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
Sinónimos |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





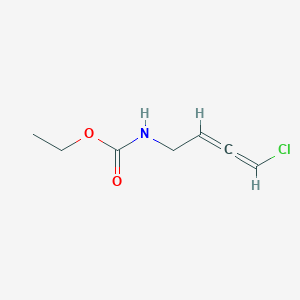
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)



